molecular formula C16H17ClO3 B11155671 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11155671
M. Wt: 292.75 g/mol
InChI Key: FIUVZKJBXCQSBX-UHFFFAOYSA-N
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Description

7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the butoxy and chloro substituents. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents at specific positions.

Scientific Research Applications

7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 7-butoxy-8-chloro-2,3-dihydrochromen-4-one
  • 7-butoxy-8-chloro-2,3-dihydrobenzopyran-4-one
  • 7-butoxy-8-chloro-2,3-dihydro-4H-chromen-4-one

Uniqueness

7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, such as the cyclopenta ring fused to the chromene core

Properties

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

7-butoxy-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C16H17ClO3/c1-2-3-7-19-15-9-14-12(8-13(15)17)10-5-4-6-11(10)16(18)20-14/h8-9H,2-7H2,1H3

InChI Key

FIUVZKJBXCQSBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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